
2,3-双(4-硝基苯基)-5-苯基四唑鎓氯化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride is a tetrazolium salt commonly used in biochemical assays. It is known for its ability to act as an electron acceptor in various redox reactions, making it valuable in scientific research, particularly in the fields of biochemistry and cell biology.
科学研究应用
2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride has a wide range of applications in scientific research:
Biochemistry: It is used in assays to measure cell viability and enzyme activity. The reduction of the tetrazolium salt to formazan is a common method to assess metabolic activity.
Cell Biology: The compound is used in cell proliferation assays to determine the growth rate of cells.
Medicine: It is employed in diagnostic tests to detect various diseases based on enzyme activity.
Industry: The compound is used in the development of biosensors and other analytical devices.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride typically involves the reaction of 4-nitrobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized with sodium nitrite in an acidic medium to yield the tetrazolium salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and purity of the final product.
化学反应分析
Types of Reactions
2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride undergoes various chemical reactions, including:
Reduction: It can be reduced to form formazan derivatives, which are intensely colored and used in colorimetric assays.
Oxidation: The compound can also participate in oxidation reactions, although these are less common.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride and ascorbic acid. The reactions are typically carried out in aqueous or alcoholic solutions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro groups.
Major Products
Formazan Derivatives: These are the primary products formed during reduction reactions and are used in various biochemical assays.
作用机制
The primary mechanism of action of 2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride involves its reduction to formazan by cellular enzymes. This reduction process is facilitated by electron transfer from metabolic intermediates, making it a useful indicator of cellular metabolic activity. The molecular targets include various dehydrogenases and oxidoreductases involved in cellular respiration and metabolism.
相似化合物的比较
Similar Compounds
Nitrotetrazolium Blue Chloride: Another tetrazolium salt used in similar biochemical assays.
2,3,5-Triphenyltetrazolium Chloride: Commonly used in microbiology to differentiate between viable and non-viable cells.
Uniqueness
2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium Chloride is unique due to its specific reduction properties and the distinct color change it undergoes upon reduction. This makes it particularly useful in assays where precise measurement of metabolic activity is required.
属性
CAS 编号 |
69231-13-6 |
|---|---|
分子式 |
C19H15ClN6O5 |
分子量 |
442.8 g/mol |
IUPAC 名称 |
2,3-bis(4-nitrophenyl)-5-phenyltetrazol-2-ium;chloride;hydrate |
InChI |
InChI=1S/C19H13N6O4.ClH.H2O/c26-24(27)17-10-6-15(7-11-17)22-20-19(14-4-2-1-3-5-14)21-23(22)16-8-12-18(13-9-16)25(28)29;;/h1-13H;1H;1H2/q+1;;/p-1 |
InChI 键 |
XBAVDBNQELUZNQ-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-].[Cl-] |
规范 SMILES |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-].O.[Cl-] |
Pictograms |
Flammable; Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


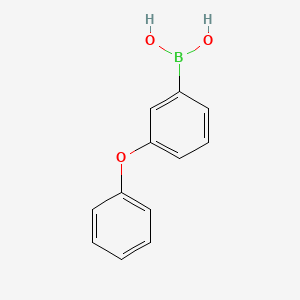
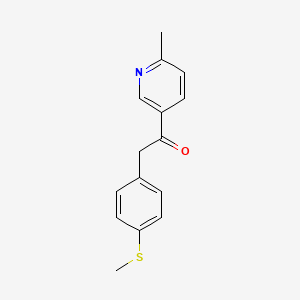
![2-[(Cyclobutylcarbonyl)amino]acetic acid](/img/structure/B1354025.png)
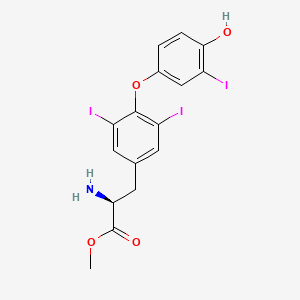
![N-[(2S,3R,4R,5R,6R)-2-[(6-Chloro-1H-indol-3-YL)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B1354032.png)
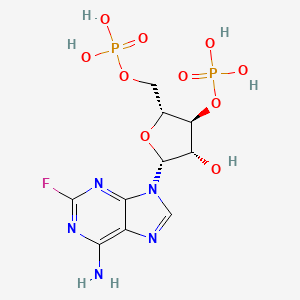

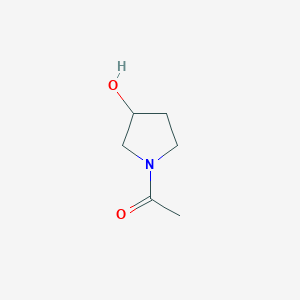
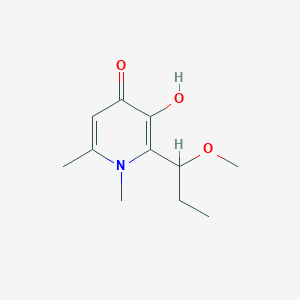
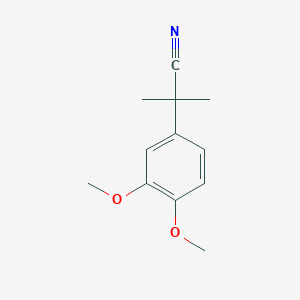
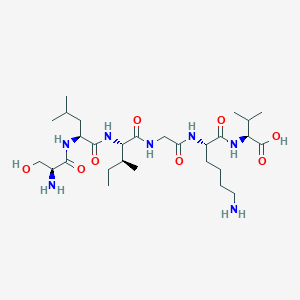


![2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B1354047.png)
